molecular formula C15H10FNO3 B11802469 Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

Cat. No.: B11802469
M. Wt: 271.24 g/mol
InChI Key: AAAMJGFVPSANSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C15H10FNO3 and a molecular weight of 271.24 g/mol This compound is characterized by the presence of a furo[3,2-c]pyridine core, which is fused with a fluorophenyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is unique due to its specific furo[3,2-c]pyridine core, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a compound within the furo[3,2-c]pyridine class, known for its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H10FNO3. The presence of the fluorine atom at the para position of the phenyl group enhances its lipophilicity, potentially affecting its pharmacological properties. The structure can be represented as follows:

Molecular Structure C15H10FNO3\text{Molecular Structure }\quad \text{C}_{15}\text{H}_{10}\text{FNO}_{3}

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that furo[3,2-c]pyridine derivatives can exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and anticancer activities.

  • Anti-inflammatory Activity : Studies have shown that compounds in this class can inhibit the proteolytic activation of PAR-2 (Protease-Activated Receptor 2), which is involved in inflammatory responses. This inhibition can lead to reduced inflammation in various models .
  • Analgesic Properties : Preliminary findings suggest that similar compounds exhibit antagonistic effects on TRPV1 (Transient Receptor Potential Vanilloid 1), a receptor implicated in pain sensation. This suggests potential use in pain management therapies .

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa5.0
A3757.5
HCT1166.0

These values indicate that the compound has promising anticancer activity, warranting further investigation.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a library of furo[3,2-c]pyridine derivatives revealed that this compound showed enhanced activity against cancer cells compared to its analogs lacking the fluorine substituent. The study concluded that the fluorine atom significantly contributes to the compound's potency by enhancing its interaction with target proteins involved in cell proliferation pathways .

Case Study 2: Pain Management

In another investigation focusing on analgesic properties, compounds structurally related to this compound were tested for their ability to inhibit capsaicin-induced pain in animal models. Results indicated a marked reduction in pain responses, suggesting that this class of compounds could be developed into effective analgesics for neuropathic pain conditions .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. The following synthetic pathway is commonly used:

  • Starting Material Preparation : Begin with appropriate precursors such as substituted phenols and pyridine derivatives.
  • Cyclization Reaction : Employ acid catalysis to promote cyclization into the furo-pyridine framework.
  • Functionalization : Introduce the carboxylic acid moiety through esterification reactions.

Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H10FNO3/c1-19-15(18)12-8-13-11(6-7-20-13)14(17-12)9-2-4-10(16)5-3-9/h2-8H,1H3

InChI Key

AAAMJGFVPSANSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.